Indomethacin-d4 Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

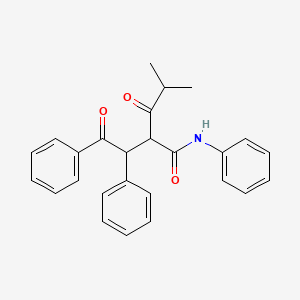

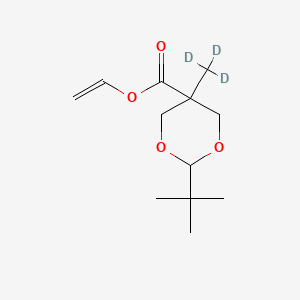

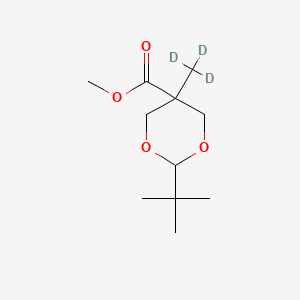

Indomethacin-d4 Methyl Ester is a deuterated analog of Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. This compound is a stable isotope-labeled compound that is used in scientific research to study the pharmacokinetics and metabolism of Indomethacin.

Mechanism of Action

Indomethacin-d4 Methyl Ester, like Indomethacin, is a non-selective inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. This compound inhibits the activity of COX enzymes, which reduces the production of prostaglandins and results in the relief of pain and inflammation.

Biochemical and Physiological Effects:

This compound has similar biochemical and physiological effects as Indomethacin. The stable isotope-labeled compound reduces the production of prostaglandins, which results in the inhibition of inflammation, pain, and fever. This compound has been shown to be effective in the treatment of rheumatoid arthritis, osteoarthritis, gout, and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

Indomethacin-d4 Methyl Ester has several advantages for lab experiments. The stable isotope-labeled compound can be used as a tracer to track the movement of Indomethacin in biological systems. The use of this compound provides valuable information on the pharmacokinetics and metabolism of Indomethacin, which can be used to optimize dosing regimens and develop new drugs. However, the use of this compound has some limitations. The stable isotope-labeled compound is expensive and may not be readily available. Additionally, the use of this compound requires specialized equipment and expertise in stable isotope analysis.

Future Directions

There are several future directions for the use of Indomethacin-d4 Methyl Ester in scientific research. One possible direction is the development of new drugs that have similar pharmacological properties as Indomethacin. The use of stable isotope-labeled compounds in drug development can provide valuable information on the pharmacokinetics and metabolism of new drugs. Another possible direction is the use of this compound in clinical trials to optimize dosing regimens and improve the efficacy of Indomethacin. Finally, the use of this compound in stable isotope analysis can provide valuable information on the metabolism of Indomethacin in different biological systems. This information can be used to optimize dosing regimens and improve the efficacy of Indomethacin in the treatment of inflammatory conditions.

Synthesis Methods

Indomethacin-d4 Methyl Ester can be synthesized by reacting Indomethacin with deuterated methanol in the presence of an acid catalyst. The reaction produces this compound and deuterated water as a byproduct. The deuterated methanol is used to introduce four deuterium atoms into the Indomethacin molecule, which makes it a stable isotope-labeled compound. The synthesis method of this compound is well established and has been used in many scientific studies.

Scientific Research Applications

Indomethacin-d4 Methyl Ester is mainly used in scientific research to study the pharmacokinetics and metabolism of Indomethacin. The stable isotope-labeled compound is used as a tracer to track the movement of Indomethacin in biological systems. The use of this compound in scientific research provides valuable information on the absorption, distribution, metabolism, and excretion of Indomethacin in the body. The information obtained from these studies can be used to optimize the dosing regimen of Indomethacin and to develop new drugs with similar pharmacological properties.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Indomethacin-d4 Methyl Ester involves the conversion of Indomethacin to its methyl ester derivative through esterification using methanol and acid catalysts. The deuterium-labeled methyl group is introduced using deuterated methanol. The reaction is carried out under reflux conditions and the product is purified through recrystallization.", "Starting Materials": [ "Indomethacin", "Deuterated Methanol", "Sulfuric Acid", "Methanol" ], "Reaction": [ "Indomethacin is dissolved in methanol", "Sulfuric acid is added to the solution and the mixture is refluxed for several hours", "Deuterated methanol is added dropwise to the reaction mixture and refluxed for additional hours", "The reaction mixture is cooled and the product is extracted with ethyl acetate", "The organic layer is washed with water and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield Indomethacin-d4 Methyl Ester as a white solid", "The product is purified through recrystallization from a suitable solvent" ] } | |

CAS RN |

1217064-61-3 |

Molecular Formula |

C20H18ClNO4 |

Molecular Weight |

375.841 |

IUPAC Name |

methyl 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

InChI |

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3/i4D,5D,6D,7D |

InChI Key |

OKHORWCUMZIORR-UGWFXTGHSA-N |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC |

synonyms |

1-(4-(Chlorobenzoyl-d4))-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester; Methyl N-(p-Chlorobenzoyl-d4)-2-methyl-5-methoxy-3-indolylacetate; L 588983-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)